molecular formula C6H9ClN2S B1528847 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole CAS No. 1423029-15-5

2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole

Cat. No. B1528847
M. Wt: 176.67 g/mol
InChI Key: IQWUYTLZCVLUJU-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole” is a compound that contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The molecule also contains a chloromethyl group (-CH2Cl) and a propyl group (-CH2CH2CH3) attached to the thiadiazole ring .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, chloromethyl groups are often introduced into molecules through chloromethylation reactions. For example, chloromethylation of aromatic compounds is commonly performed using chloromethyl methyl ether and a Lewis acid catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl group might make the compound more polar, while the propyl group might increase its hydrophobicity .

Scientific Research Applications

Corrosion Inhibition

A significant application of 1,3,4-thiadiazole derivatives, including structures similar to 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole, is in the field of corrosion inhibition. These compounds have been studied for their effectiveness in protecting metals, such as mild steel, from corrosion, particularly in acidic environments. For instance, 2,5-disubstituted 1,3,4-thiadiazoles were investigated as corrosion inhibitors of mild steel in 1 M HCl solution, demonstrating good inhibition properties through a mechanism that involves the adsorption of these molecules on the metal surface. This interaction was further explored through AC impedance techniques and theoretical approaches, including Density Functional Theory (DFT) and Quantitative Structure Activity Relationship (QSAR) models, to understand the correlation between molecular structure and inhibition efficiency (Bentiss et al., 2007).

Antimicrobial and Antifungal Activities

Another notable application of thiadiazole derivatives is their potential use as antimicrobial and antifungal agents. For example, 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) were synthesized and tested for their fungicidal activity against Rhizoctonia solani, a major rice disease in China. These studies suggest that certain thiadiazole derivatives exhibit high fungicidal activity, highlighting the importance of structure-activity relationships in designing effective fungicides (Chen et al., 2000).

Anticancer Properties

Thiadiazole derivatives have also been explored for their anticancer properties. The chemical diversity within the thiadiazole framework allows for the synthesis of compounds that exhibit pharmacological activities, including anticancer effects. Some 1,3,4-thiadiazole based compounds have shown promising results against human cancer cell lines, acting through various mechanisms that include the inhibition of specific enzymes and the interaction with cellular targets. This highlights the potential of thiadiazole derivatives in the development of new anticancer drugs (Matysiak, 2015).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if this compound showed promising biological activity, future research might focus on optimizing its structure for drug development .

properties

IUPAC Name

2-(chloromethyl)-5-propyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2S/c1-2-3-5-8-9-6(4-7)10-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWUYTLZCVLUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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